
Cholestane, (5a,14b,17a,20S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholestane, (5a,14b,17a,20S)-, is a saturated tetracyclic triterpene with the molecular formula C27H48 . It is a diagenetic product of cholesterol and is one of the most abundant biomarkers in the rock record . Cholestane is often found in petroleum deposits and is used as an indicator of ancient animal life .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized through the reduction of cholesterol. One common method involves the use of the Huang-Minlon modification of the Wolff-Kishner reduction . This method reduces the carbonyl group in cholesterol to a methylene group, resulting in the formation of cholestane.
Industrial Production Methods
Industrial production of cholestane typically involves the extraction and purification of cholesterol from animal sources, followed by chemical reduction processes to convert cholesterol into cholestane .
Chemical Reactions Analysis
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone.
Reduction: Cholestane is formed through the reduction of cholesterol.
Substitution: Halogenation reactions can introduce halogen atoms into the cholestane molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Wolff-Kishner reduction uses hydrazine (N2H4) and a strong base such as potassium hydroxide (KOH).
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Cholestanone
Reduction: Cholestane
Substitution: Halogenated cholestane derivatives
Scientific Research Applications
Cholestane has several scientific research applications:
Chemistry: Used as a biomarker in geochemical studies to trace the presence of ancient animal life.
Biology: Helps in understanding the diagenetic processes of cholesterol in biological systems.
Medicine: Cholestane derivatives are studied for their potential therapeutic properties.
Industry: Used in the analysis of organic compounds in petroleum.
Mechanism of Action
Cholestane exerts its effects primarily through its role as a biomarker. It is formed by the diagenesis of cholesterol, which involves the loss of functional groups and saturation of double bonds . This process maintains the stereochemistry of the original cholesterol molecule, allowing cholestane to serve as an indicator of ancient biological activity .
Comparison with Similar Compounds
Cholestane is similar to other steranes, such as:
- Coprostane
- 20R-5α(H),14β(H)-17β(H)-Sterane
- 20S-5α(H),14β(H)-17β(H)-Sterane
Uniqueness
Cholestane is unique due to its specific stereochemical configuration and its role as a biomarker for ancient animal life . Unlike other steranes, cholestane is a direct product of cholesterol diagenesis, making it a valuable tool in geochemical and evolutionary studies .
Properties
CAS No. |
69483-46-1 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23-,24+,25-,26-,27+/m0/s1 |
InChI Key |
XIIAYQZJNBULGD-JJNQFABQSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



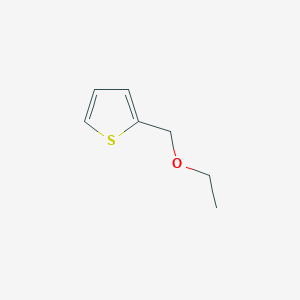
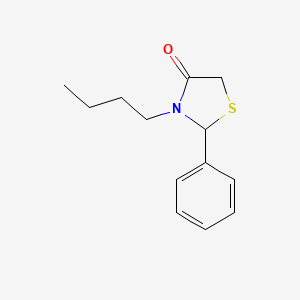

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
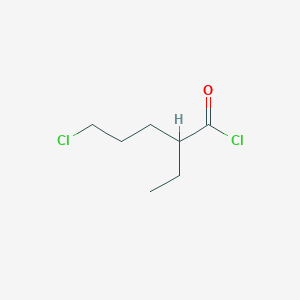
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
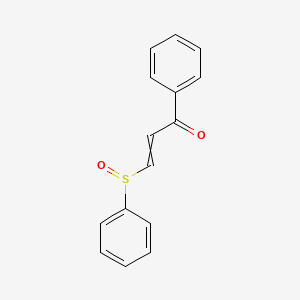
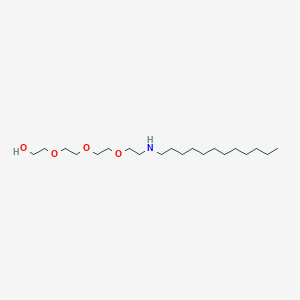


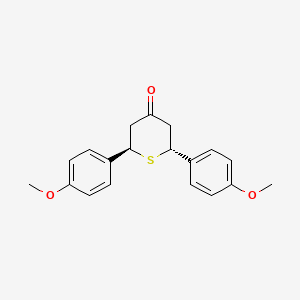
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)

